REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.N#N.Cl[C:18](Cl)(Cl)[C:19](Cl)=[O:20].[NH4+].[Cl-]>COCCOC.C(OC)(C)(C)C>[O:20]=[C:19]1[CH2:18][C:2]2([CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)[CH2:1]1 |f:3.4|
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
C=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
Zn Cu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the mixture thus obtained
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
STIRRING
|
Details
|
To the reaction mixture stirred in an external ice-bath
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the residue which
|
Type
|
CUSTOM
|
Details
|
was purified by CombiFlash (40 g silica gel column, EtOAc/Hexane: 0-40%)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 619 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |